5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine using a sulfonyl chloride reagent under basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable pyridine derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Sulfonamide derivatives or thiol-substituted compounds.
Scientific Research Applications
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyridinyl groups can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)benzene-2-carboxamide: Contains a benzene ring instead of a furan ring.
Uniqueness
5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and benzene analogs. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWGVFSVFEFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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